Superior Biochemical Potency vs. Clinical-Stage Denifanstat (TVB-2640)
TVB-3664 exhibits a 1.7-fold more potent inhibition of human FASN enzyme activity compared to denifanstat (TVB-2640), a clinical-stage FASN inhibitor. In a head-to-head biochemical assay, TVB-3664 achieved an IC₅₀ of 26 nM, whereas TVB-2640 achieved an IC₅₀ of 44 nM under the same experimental conditions [1][2].
| Evidence Dimension | Biochemical IC₅₀ for human FASN |
|---|---|
| Target Compound Data | 26 nM (0.026 µM) |
| Comparator Or Baseline | Denifanstat (TVB-2640): 44 nM (0.044 µM) |
| Quantified Difference | TVB-3664 is 1.7-fold more potent |
| Conditions | In vitro FASN biochemical assay (human enzyme) |
Why This Matters
Greater biochemical potency ensures more efficient target engagement at lower compound concentrations, reducing required doses and potentially minimizing off-target effects in cellular and in vivo models.
- [1] Scientific Reports. Table 1: Characteristics of FASN inhibitors TVB-2640 (denifanstat), TVB-3664 and TVB-3166. 2022 Sep 19;12:15600. View Source
- [2] PMC Table 1. In vitro FASN biochemical inhibition comparison. PMC9485253. View Source
